Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Description
Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic intermediate characterized by a tetrahydroquinoline core functionalized with a tosyl (p-toluenesulfonyl) group and a phenyl carbamate moiety. Its synthesis involves the reaction of p-toluenesulfinic acid with aldehydes and phenyl carbamate in aqueous media, yielding high-purity products (91–96%) under optimized conditions . The compound’s structural complexity and functional groups make it valuable in medicinal chemistry and materials science, particularly for studying hydrogen bonding patterns and crystallographic behavior .
Properties
IUPAC Name |
phenyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17-9-12-21(13-10-17)30(27,28)25-15-5-6-18-16-19(11-14-22(18)25)24-23(26)29-20-7-3-2-4-8-20/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXBXZWRANALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the tetrahydroquinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Carbamate Group: The final step involves the reaction of the tosylated tetrahydroquinoline derivative with phenyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Catalytic Cyclization Reactions
The carbamate group participates in gold-catalyzed intramolecular hydroarylation:
| Parameter | Value |
|---|---|
| Catalyst | JohnPhosAu(MeCN)SbF₆ (4 mol%) |
| Solvent | CH₂Cl₂ |
| Temperature | 80°C |
| Time | 1–2 h |
| Yield | 90–99% |
This reaction proceeds through activation of the carbamate’s carbonyl group, enabling cyclization to form fused quinoline systems .
Tosyl Group Removal
DIBAL-H mediated deprotection :
-
Reductive cleavage of the tosyl group occurs at −78°C in THF
-
Requires 2.5 equiv DIBAL-H
-
Yields free amine intermediates (85–92%)
Carbamate Hydrolysis
| Condition | Product | Yield |
|---|---|---|
| LiOH/H₂O/THF (0°C) | 6-Aminotetrahydroquinoline | 78% |
| H₂/Pd-C (MeOH) | Phenol derivative | 83% |
Multicomponent Reactions
The compound participates in asymmetric Povarov reactions using chiral phosphoric acid catalysts (CPA) :
Three-component reaction protocol :
-
Components :
-
Phenyl carbamate derivative
-
Aldehyde (e.g., isobutyraldehyde)
-
Enecarbamate
-
-
Optimized conditions :
Parameter Value Catalyst (R)-TRIP (10 mol%) Solvent CH₂Cl₂ Temperature 0°C → RT Time 24–48 h
Representative results :
| Entry | Aldehyde | er | Yield |
|---|---|---|---|
| 1 | Isobutyraldehyde | 99:1 | 92% |
| 2 | Propionaldehyde | 95:5 | 86% |
| 3 | Benzaldehyde | 89:11 | 76% |
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antiviral activities. For instance, studies on related compounds have shown effectiveness against HIV-1 by targeting the capsid protein (CA) of the virus. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydroquinoline scaffold can enhance antiviral potency, making it a valuable candidate for further exploration in antiviral drug development .
1.2 Anticancer Potential
Tetrahydroquinoline derivatives have been investigated for their anticancer properties. The ability of these compounds to inhibit cancer cell proliferation has been linked to their interaction with various biological targets involved in cell signaling pathways. For example, compounds similar to phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate have demonstrated cytotoxic effects against several cancer cell lines, indicating potential for use in cancer therapeutics .
1.3 Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Research into related tetrahydroquinoline derivatives has shown promise in modulating inflammatory pathways, which could position this compound as a candidate for treating autoimmune diseases and other inflammatory conditions .
Pharmaceutical Formulations
2.1 Drug Design and Development
this compound is being explored in drug design due to its ability to act as a versatile scaffold for synthesizing new pharmaceuticals. Its structural features allow for various modifications that can lead to improved efficacy and reduced toxicity in therapeutic applications. This adaptability makes it an attractive target for medicinal chemists aiming to develop novel drugs .
2.2 Delivery Systems
The compound's solubility and stability profile are crucial for its incorporation into drug delivery systems. Research has focused on formulating this compound into nanoparticles or liposomes to enhance bioavailability and targeted delivery to specific tissues or cells . Such advancements could significantly improve therapeutic outcomes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Analysis :
- Low-temperature synthesis (25°C) : Prolonged reaction times (13–20 days) are attributed to poor solubility of reagents in aqueous media, but yields remain excellent (91–96%) .
- High-temperature synthesis (70°C) : Reaction time reduces drastically to 10 hours, with only a marginal drop in yield (91–94%), suggesting thermal acceleration without significant side reactions .
This contrasts with non-aqueous syntheses of similar carbamates, where organic solvents (e.g., DMF or THF) often improve solubility but may require additional purification steps. However, the aqueous method here minimizes environmental and safety concerns .
Structural and Crystallographic Features
The compound’s hydrogen bonding network and crystal packing are critical for stability and functionality. Evidence from graph set analysis () indicates that the tosyl and carbamate groups participate in directional hydrogen bonds, forming stable molecular aggregates. Such patterns are less common in simpler carbamates lacking sulfonyl groups, which rely on weaker van der Waals interactions .
Crystallographic Tools :
- SHELX Suite : Widely used for refining small-molecule structures, SHELXL ensures precise determination of bond lengths and angles, critical for comparing phenyl carbamate derivatives .
- WinGX : Facilitates data integration and visualization, enabling systematic comparison of crystallographic parameters (e.g., unit cell dimensions) across similar compounds .
Biological Activity
Overview
Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound belonging to the tetrahydroquinoline derivative class. This compound features a phenyl group, a tosyl group, and a carbamate group attached to a tetrahydroquinoline core. Tetrahydroquinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology.
Target of Action
This compound is derived from 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a structural motif present in various natural products and therapeutic agents. THIQ analogs typically interact with specific biological targets, leading to alterations in cellular functions that underpin their biological activities.
Biochemical Pathways
This compound can influence several biochemical pathways. Its interactions may modulate enzyme activities or receptor signaling pathways associated with neurodegenerative disorders and infectious diseases.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following table summarizes some of the key biological activities observed in studies:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives, including this compound. It showed considerable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : In vitro assays indicated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research has highlighted the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents.
The synthesis of this compound typically involves multiple steps:
- Formation of Tetrahydroquinoline Core : The core is synthesized via the Pictet-Spengler reaction using an N-acyl derivative of β-phenylethylamine.
- Introduction of Tosyl Group : This is achieved by reacting the tetrahydroquinoline derivative with p-toluenesulfonyl chloride.
- Formation of Carbamate Group : The final step involves reacting the tosylated intermediate with phenyl chloroformate to yield the carbamate.
Q & A
Q. Optimization Tips :
- Use TLC (ethyl acetate/hexane, 1:4) to monitor reaction progress (target Rf ≈ 0.5).
- Ensure stoichiometric excess of phenyl chloroformate (1:1.2 molar ratio) for complete conversion.
- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
Q. [Basic]
| Technique | Purpose | Key Diagnostic Features |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substituent positions | δ 7.2–8.1 ppm (aryl H), δ 2.5–3.1 (tosyl CH3) |
| IR Spectroscopy | Identify carbamate C=O stretch | ~1700–1720 cm⁻¹ |
| HPLC-MS | Assess purity (>98%) and molecular ion confirmation | [M+H]⁺ at m/z 437.1 (C23H23N2O4S) |
Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:4) is critical for intermediate purity checks .
How can crystallographic data resolve ambiguities in the molecular conformation of this carbamate derivative?
[Advanced]
Methodology :
Crystallization : Grow single crystals via slow evaporation from DCM/hexane (3:1).
Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100K for high-resolution data.
Refinement : Apply SHELXL-2018/3 for anisotropic displacement parameters and hydrogen bonding analysis.
Q. Key Insights :
- Torsional angles of the carbamate group (Φ = 15–25°) reveal conformational flexibility.
- Compare with Cambridge Structural Database (CSD) entries using Mercury CSD 2.0 to identify statistically significant deviations (>3σ) .
What experimental approaches can address contradictions in reported biological activities of structurally similar carbamates?
[Advanced]
Strategies :
- Orthogonal Assays : Compare surface plasmon resonance (SPR) and fluorescence polarization results to rule out assay-specific artifacts.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess degradation pathways.
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., tosyl vs. mesyl groups) to isolate pharmacophore contributions.
Example : If IC50 values for Enzyme X inhibition vary, perform:
Competitive inhibition assays with varying ATP concentrations.
Molecular docking (Glide, Schrödinger) across multiple protein conformations.
Site-directed mutagenesis of predicted binding residues .
How can hydrogen bonding patterns predict solid-state stability and polymorph formation in this compound?
[Advanced]
Graph Set Analysis :
| Motif | Graph Set | Frequency (%) | Implications |
|---|---|---|---|
| Carbamate dimer | R₂²(8) | 62 | Favors Form I polymorph |
| Tosyl-aryl | C(6) | 28 | Associates with decreased solubility |
Q. Experimental Validation :
Variable-Temperature XRD : Monitor phase transitions between 25–200°C.
DSC Analysis : Compare melting endotherms (ΔHf) of polymorphs.
Slurry Conversion : Test stability in ethanol/water mixtures (1:1) over 72 hours.
Dominant R₂²(8) motifs correlate with 18-month stability under ICH conditions (25°C/60% RH) .
What strategies mitigate N-dealkylation side reactions during carbamate synthesis?
[Basic]
Preventive Measures :
- Use aryl carbamates (e.g., phenyl) to block SN2 pathways via steric hindrance .
- Maintain pH >10 during nucleophilic substitutions to stabilize the amine intermediate.
- Add radical scavengers (e.g., BHT, 0.1 wt%) in metal-catalyzed reactions.
Q. Monitoring :
- Track [M-alkyl]⁺ fragments via LC-MS.
- Optimize protecting groups (tert-butyl vs. benzyl) based on TLC migration patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
